

Physical and chemical properties of beryllium nitrate tetrahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Beryllium nitrate tetrahydrate*

Cat. No.: *B085316*

[Get Quote](#)

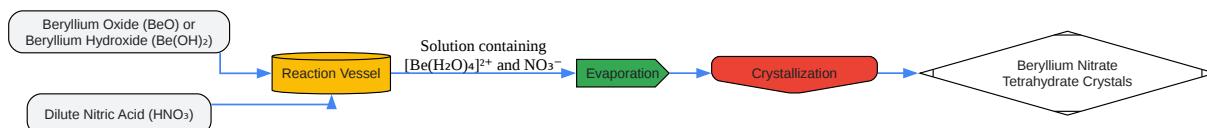
Beryllium Nitrate Tetrahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **beryllium nitrate tetrahydrate**, --INVALID-LINK--. The information is curated to support research, development, and safety protocols in scientific and pharmaceutical settings.

Physical Properties

Beryllium nitrate tetrahydrate is a colorless, crystalline solid. It is deliquescent, meaning it has a strong tendency to absorb moisture from the air to form an aqueous solution. Key quantitative physical properties are summarized in Table 1.

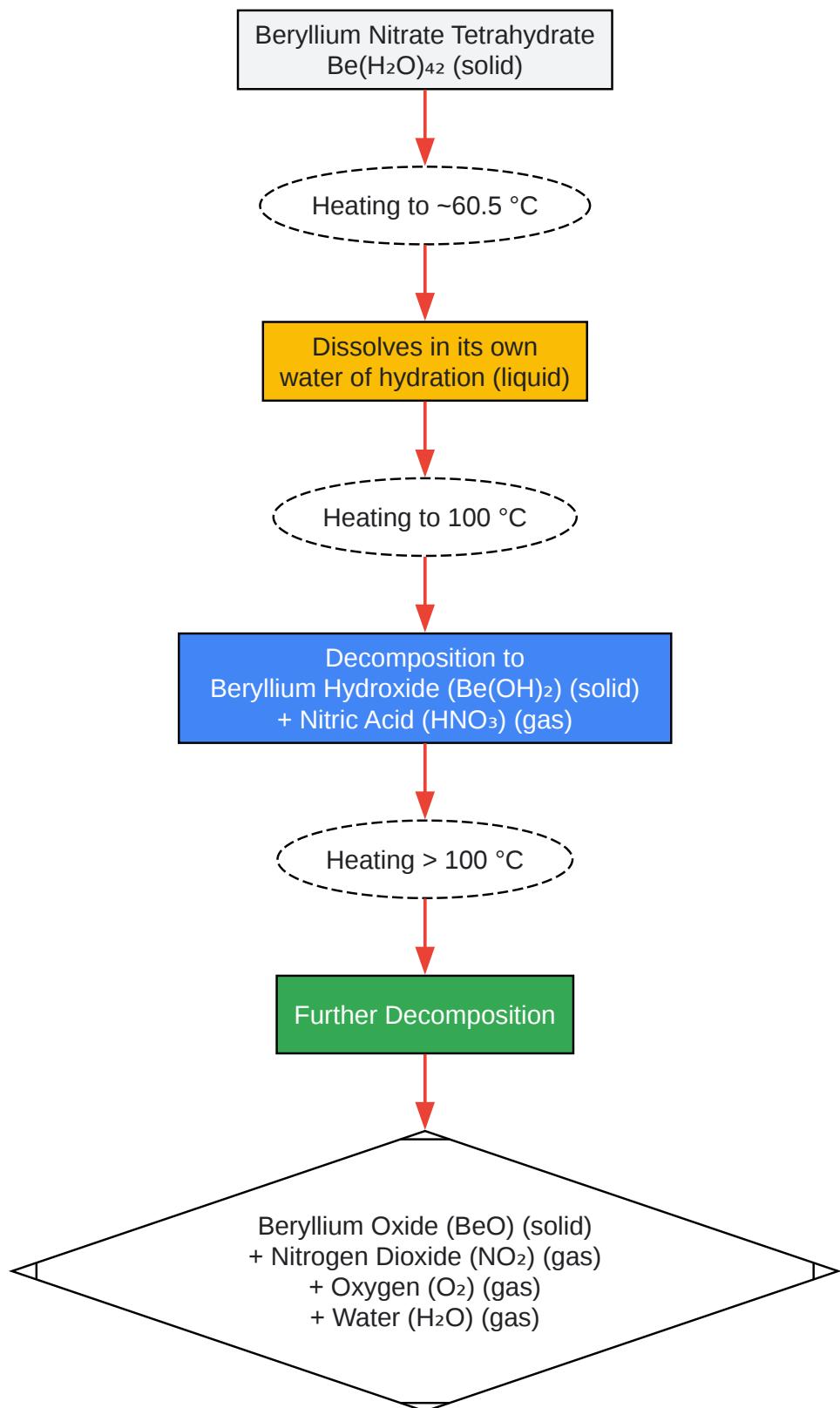

Property	Value
Molecular Formula	$\text{Be}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$
Molecular Weight	205.08 g/mol [1]
Appearance	White to off-white crystals [1]
Density	1.56 g/cm ³ [1] [2]
Melting Point	60.5 °C [2] [3]
Boiling Point	Decomposes at 142 °C [2]
Solubility in Water	107 g/100 mL at 20 °C [4]
Solubility in other solvents	Soluble in alcohol. [3]

Chemical Properties

Beryllium nitrate tetrahydrate is an inorganic salt that is highly soluble in water.[\[5\]](#) As a nitrate compound, it is an oxidizing agent and can form flammable mixtures when combined with hydrocarbons.[\[5\]](#)

Synthesis

Beryllium nitrate tetrahydrate is typically synthesized by the reaction of beryllium oxide or beryllium hydroxide with dilute nitric acid. The resulting solution is then evaporated to yield the crystalline tetrahydrate.[\[2\]](#)



[Click to download full resolution via product page](#)

*Synthesis workflow for **beryllium nitrate tetrahydrate**.*

Thermal Decomposition

Upon heating, **beryllium nitrate tetrahydrate** does not form the anhydrous salt. Instead, it decomposes. At approximately 100 °C, it decomposes to beryllium hydroxide.^[2] Further heating above 100 °C leads to the loss of water and nitrogen oxides, with decomposition being complete above 250 °C.^[6] The thermal decomposition of Group 2 nitrates, including beryllium nitrate, generally yields the metal oxide, nitrogen dioxide, and oxygen.^[7]

[Click to download full resolution via product page](#)

*Thermal decomposition pathway of **beryllium nitrate tetrahydrate**.*

Crystal Structure

The crystal structure of **beryllium nitrate tetrahydrate** consists of isolated tetraqua-beryllium cations, $[\text{Be}(\text{H}_2\text{O})_4]^{2+}$, and nitrate anions, NO_3^- .^[2] In the $[\text{Be}(\text{H}_2\text{O})_4]^{2+}$ cation, the beryllium atom is tetrahedrally coordinated by four water molecules.

Experimental Protocols

Synthesis of Beryllium Nitrate Tetrahydrate

Objective: To synthesize crystalline **beryllium nitrate tetrahydrate** from beryllium oxide.

Materials:

- Beryllium oxide (BeO)
- Dilute nitric acid (HNO₃)
- Distilled water
- Beakers
- Stirring rod
- Hot plate
- Evaporating dish
- Crystallizing dish

Procedure:

- Carefully weigh a precise amount of beryllium oxide and transfer it to a beaker.
- Slowly add dilute nitric acid to the beaker while stirring continuously. The reaction is exothermic, so the acid should be added in small portions to control the temperature. The general reaction is: $\text{BeO} + 2\text{HNO}_3 + 3\text{H}_2\text{O} \rightarrow \text{Be}(\text{H}_2\text{O})_4^{2+} + \text{NO}_3^- + \text{H}_2\text{O}$.
- Continue adding nitric acid until all the beryllium oxide has dissolved.

- Gently heat the solution on a hot plate in an evaporating dish to concentrate the solution. Avoid boiling.
- Once the solution is sufficiently concentrated, transfer it to a crystallizing dish and allow it to cool slowly at room temperature.
- Colorless crystals of **beryllium nitrate tetrahydrate** will form.
- The crystals can be separated from the mother liquor by filtration and then dried carefully.

Determination of Melting Point

Objective: To determine the melting point of **beryllium nitrate tetrahydrate** using the capillary method.

Materials:

- **Beryllium nitrate tetrahydrate** crystals
- Capillary tubes (sealed at one end)
- Melting point apparatus
- Thermometer

Procedure:

- Finely powder a small sample of dry **beryllium nitrate tetrahydrate** crystals.
- Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For **beryllium nitrate tetrahydrate**, the expected melting point is around 60.5 °C.[2][3]

Determination of Water Solubility

Objective: To determine the solubility of **beryllium nitrate tetrahydrate** in water at a specific temperature using the flask method (based on OECD Guideline 105).[5][6][8]

Materials:

- **Beryllium nitrate tetrahydrate**
- Distilled water
- Constant temperature water bath
- Erlenmeyer flasks with stoppers
- Analytical balance
- Filtration apparatus (e.g., syringe filter)
- Suitable analytical method for determining beryllium concentration (e.g., ICP-MS)

Procedure:

- Equilibrate a sufficient amount of distilled water in a stoppered Erlenmeyer flask in a constant temperature water bath set to the desired temperature (e.g., 20 °C).
- Add an excess amount of **beryllium nitrate tetrahydrate** to the flask.
- Stopper the flask and agitate it in the water bath for a sufficient time to reach equilibrium (e.g., 24 hours). A preliminary test can determine the time required to achieve saturation.[6][8]
- After equilibrium is reached, allow the solution to stand undisturbed in the water bath for a period to allow undissolved solid to settle.
- Carefully withdraw a sample of the supernatant liquid using a syringe and immediately filter it to remove any undissolved particles.
- Accurately weigh the filtered sample.

- Determine the concentration of beryllium in the sample using a validated analytical method.
- Calculate the solubility in g/100 mL of water.

Thermal Decomposition Analysis

Objective: To analyze the thermal decomposition of **beryllium nitrate tetrahydrate** using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Materials:

- **Beryllium nitrate tetrahydrate**
- TGA instrument
- DSC instrument
- Sample pans (e.g., aluminum)
- Inert gas supply (e.g., nitrogen)

Procedure:

Thermogravimetric Analysis (TGA):

- Calibrate the TGA instrument according to the manufacturer's instructions.
- Accurately weigh a small sample (5-10 mg) of **beryllium nitrate tetrahydrate** into a TGA sample pan.
- Place the sample pan in the TGA furnace.
- Heat the sample under a controlled atmosphere (e.g., nitrogen flow of 20 mL/min) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).
- Record the sample mass as a function of temperature. The resulting TGA curve will show mass loss at different temperatures, corresponding to dehydration and decomposition events.

Differential Scanning Calorimetry (DSC):

- Calibrate the DSC instrument using appropriate standards.
- Accurately weigh a small sample (2-5 mg) of **beryllium nitrate tetrahydrate** into a DSC sample pan and seal it.
- Place the sample pan and an empty reference pan in the DSC cell.
- Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere over a specified temperature range.
- Record the heat flow to the sample as a function of temperature. The DSC thermogram will show endothermic and exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition.

Safety Information

Beryllium compounds are toxic and are classified as human carcinogens.[9][10] All handling of **beryllium nitrate tetrahydrate** should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection.[10][11] In case of fire, toxic oxides of nitrogen are produced.[4] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.rsc.org [pubs.rsc.org]
- 2. filab.fr [filab.fr]
- 3. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 4. Beryllium nitrate | Be(NO₃)₂ | CID 26126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. laboratuar.com [laboratuar.com]
- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Libros [books.google.co.cr]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. Unveiling the structure of aqueous magnesium nitrate solutions by combining X-ray diffraction and theoretical calculations - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01828D [pubs.rsc.org]
- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 11. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- To cite this document: BenchChem. [Physical and chemical properties of beryllium nitrate tetrahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085316#physical-and-chemical-properties-of-beryllium-nitrate-tetrahydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

